2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide
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Overview
Description
2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide typically involves the condensation of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline in the presence of a suitable solvent like dioxane. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the isoindole moiety.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide include other isoindole derivatives such as:
- 2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide
- 2-(4-chlorophenyl)-1,3-dihydroisoindole-5-carbohydrazide
- 2-(4-bromophenyl)-1,3-dihydroisoindole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique ethoxy group in this compound may confer distinct properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-dihydroisoindole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-7-5-15(6-8-16)20-10-13-4-3-12(17(21)19-18)9-14(13)11-20/h3-9H,2,10-11,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRDKDNMPZCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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